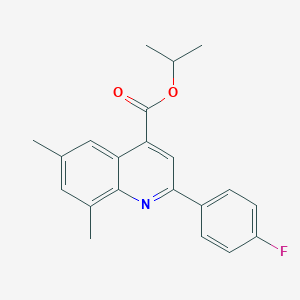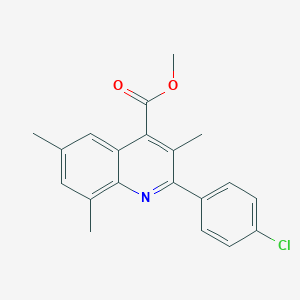![molecular formula C26H20O6 B338548 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate](/img/structure/B338548.png)
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, drug design, and material science. This particular compound features a coumarin moiety linked to a phenyl benzoate structure, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the O-sulfonylation of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane . This intermediate can then be further reacted with acetic anhydride to introduce the acetyl group, followed by esterification with 4-methylbenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Propriétés
Formule moléculaire |
C26H20O6 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
[4-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H20O6/c1-16-3-5-19(6-4-16)26(29)31-20-9-7-18(8-10-20)23(27)15-30-21-11-12-22-17(2)13-25(28)32-24(22)14-21/h3-14H,15H2,1-2H3 |
Clé InChI |
ORMVZCWVPKVXID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chlorobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338485.png)
![4-Bromobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338486.png)
![4-Chlorobenzyl {[(3,4-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338487.png)
![4-Bromobenzyl {[(3,4-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338488.png)

